molecular formula C8H9F2N3O B2390323 N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305297-52-1

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide

Cat. No. B2390323
CAS RN: 2305297-52-1
M. Wt: 201.177
InChI Key: BITPDNOUFPEPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are important areas of research.

Mechanism of Action

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide acts as a dual inhibitor of the enzymes HDAC6 and HSP90, which are involved in various cellular processes including protein folding, degradation, and transport. By inhibiting these enzymes, this compound disrupts the normal functioning of cancer cells and immune cells, leading to cell death or immune modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of immune cell function, and neuroprotection in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its dual inhibition of HDAC6 and HSP90, which allows for a more targeted approach to cancer therapy and immune modulation. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency compared to other HDAC6 and HSP90 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. One area of focus is the development of more potent analogs of this compound that can be used in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential as a therapeutic agent in various medical fields.

Synthesis Methods

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide can be synthesized by reacting 1-(2,2-Difluoroethyl)pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with propargylamine to yield this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques.

Scientific Research Applications

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been studied for its potential therapeutic applications in various medical fields, including oncology, neurology, and immunology. In preclinical studies, this compound has shown promise as an inhibitor of cancer cell growth and as a modulator of immune cell function. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O/c1-2-8(14)11-7-3-4-13(12-7)5-6(9)10/h2-4,6H,1,5H2,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPDNOUFPEPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN(C=C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.